3-(Difluoromethyl)-3-methylmorpholine
Description
Properties
Molecular Formula |
C6H11F2NO |
|---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-3-methylmorpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(5(7)8)4-10-3-2-9-6/h5,9H,2-4H2,1H3 |
InChI Key |
RKIRNHQOBVKQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1)C(F)F |
Origin of Product |
United States |
Preparation Methods
General Strategy for Difluoromethylation of Morpholine Derivatives
The core approach involves the functionalization of morpholine or its precursors with a difluoromethyl group. This can be achieved through electrophilic, nucleophilic, or radical fluoromethylation techniques, depending on the availability of reagents and desired reaction conditions.
Electrophilic Difluoromethylation
Electrophilic difluoromethylating reagents, such as (difluoromethyl)dibenzothiophenium salts or hypervalent iodine-based reagents, are frequently employed for introducing the CF₂H group into nucleophilic centers. These reagents are thermally stable, recyclable, and capable of transferring the difluoromethyl moiety under mild conditions.
- Activation of a suitable morpholine precursor with an electrophilic difluoromethyl reagent.
- The nucleophilic nitrogen or carbon atom in the morpholine ring reacts with the electrophilic CF₂H source, resulting in the formation of the desired difluoromethylated morpholine derivative.
Nucleophilic Difluoromethylation
Nucleophilic difluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF₂H), are extensively used for fluoromethylation. These reagents generate CF₂H anions or radicals capable of attacking electrophilic centers.
- Deprotonation of the morpholine nitrogen or an activated carbon site.
- Nucleophilic attack by TMSCF₂H or similar reagents, often in the presence of a suitable catalyst or base, to yield the difluoromethylated product.
| Reagent | Catalyst/Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| TMSCF₂H | K₂CO₃ or n-BuLi | THF or DMSO | -78°C to room temperature | High (up to 85%) |
Radical Difluoromethylation
Radical-based methods involve generating CF₂H radicals from precursors like CF₂I₂, CF₂Br₂, or difluoromethyl sulfonyl chlorides under photoredox or thermal conditions.
- Initiation of CF₂H radical formation via photoredox catalysis or thermal decomposition.
- Radical addition to the morpholine ring or precursor molecules, leading to the formation of the difluoromethylated heterocycle.
- Suitable for late-stage functionalization.
- Compatible with sensitive functional groups.
Specific Synthetic Route (Hypothetical Example Based on Literature)
Step 1: Preparation of Morpholine Derivative
- Starting with commercially available morpholine or a protected derivative.
- Activation via N-alkylation or acylation to enhance nucleophilicity.
Step 2: Difluoromethylation
- Employing a nucleophilic difluoromethyl reagent such as TMSCF₂H.
- Using a base like potassium carbonate in a polar aprotic solvent (e.g., THF).
- Reaction conducted at low temperature (-78°C) to control reactivity.
Step 3: Purification
- Workup involving aqueous extraction.
- Purification via chromatography to isolate the target compound.
Data Table: Summary of Difluoromethylation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic | (Difluoromethyl)dibenzothiophenium salts | Mild, room temperature | Selective, high yield | Limited reagent availability |
| Nucleophilic | TMSCF₂H, PhSO₂CF₂ | -78°C to room temp | Widely applicable | Sensitive to moisture, requires inert atmosphere |
| Radical | CF₂I₂, CF₂Br₂ + photoredox catalysis | Light or heat initiation | Late-stage functionalization | Control of selectivity |
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylmorpholine oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-3-methylmorpholine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Compounds for Comparison:
- 2-(3-Fluorophenyl)-3-Methylmorpholine (3-FPM) (): A psychoactive morpholine derivative with a fluorophenyl group. Unlike 3-(difluoromethyl)-3-methylmorpholine, 3-FPM lacks the difluoromethyl substituent but shares the morpholine core.
- BI-3231 (): A purine-dione derivative containing a 3-(difluoromethyl)phenyl group.
- 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (): A morpholine derivative with trifluoromethyl (-CF₃) and bromo/fluoro substituents, illustrating the impact of varying fluorinated groups.
- (3R)-3-(4-Bromo-2,3-difluorophenyl)morpholine (): A difluorophenyl-substituted morpholine, emphasizing positional isomerism and halogen effects.
Structural Analysis:
Physicochemical Properties
Fluorine substitution significantly alters physicochemical parameters:
- Lipophilicity (LogP): The difluoromethyl group (-CF₂H) increases lipophilicity compared to non-fluorinated analogs but remains less lipophilic than trifluoromethyl (-CF₃) due to reduced fluorine content .
- Metabolic Stability: Difluoromethyl groups resist oxidative metabolism better than methyl or hydroxymethyl groups, as seen in analogs like 3-{3-[3-(difluoromethyl)phenyl]prop-2-yn-1-yl}-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione ().
- Solubility: Morpholine derivatives generally exhibit moderate aqueous solubility, but fluorination can reduce it. For example, 3-(3-(difluoromethyl)phenyl)propan-1-ol () has a logP of ~2.5 (calculated), suggesting comparable solubility challenges for 3-(difluoromethyl)-3-methylmorpholine.
Q & A
Q. What are the optimized synthetic routes for 3-(Difluoromethyl)-3-methylmorpholine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves fluorination at the 3-position of a morpholine precursor. Key methods include:
- Electrophilic fluorination : Requires optimization of temperature (e.g., −78°C to 25°C), solvent (e.g., dichloromethane or THF), and fluorinating agents (e.g., Selectfluor®) to achieve >80% yield .
- Nucleophilic fluorination : Controlled fluoride ion concentration (e.g., using KF or CsF) minimizes side reactions targeting non-3-positions .
- Post-synthetic purification : HPLC or column chromatography is critical for isolating the compound from byproducts like 3-fluoromethyl isomers .
Q. What analytical techniques are recommended for characterizing 3-(Difluoromethyl)-3-methylmorpholine?
Answer:
- NMR spectroscopy : -NMR distinguishes difluoromethyl groups (δ −80 to −100 ppm) from monofluorinated analogs .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 166.08) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement of the difluoromethyl and methyl groups on the morpholine ring .
Advanced Research Questions
Q. How does the difluoromethyl group impact the compound’s metabolic stability compared to non-fluorinated analogs?
Answer:
- Metabolic resistance : The difluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as fluorine’s electronegativity stabilizes adjacent C-H bonds. In vitro assays show a 2.3-fold increase in half-life (t) compared to methylmorpholine .
- ADME profiling : Use hepatocyte incubation followed by LC-MS/MS to quantify metabolites. Key findings include limited formation of hydroxylated derivatives .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Batch variability analysis : Compare purity (via HPLC) and stereochemical consistency (via chiral chromatography) across studies. Impurities >5% can skew IC values in enzyme assays .
- Receptor docking studies : Molecular dynamics simulations explain divergent activity in kinase inhibition assays. For example, fluorine’s stereoelectronic effects alter binding affinity by 0.8 kcal/mol in certain conformers .
Q. How can structure-activity relationships (SAR) guide the design of 3-(Difluoromethyl)-3-methylmorpholine derivatives?
Answer:
- Substituent modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhances solubility (logP reduction by 0.5) but may reduce blood-brain barrier penetration .
- Bioisosteric replacement : Replacing the morpholine ring with piperidine decreases metabolic stability (t drops by 40%) but improves target engagement in CNS models .
Q. What challenges arise in scaling up the synthesis, and how are they mitigated?
Answer:
- Fluorination scalability : Transitioning from batch to flow chemistry improves heat dissipation, reducing side-product formation (e.g., defluorination) by 15% .
- Purification bottlenecks : Switch from silica gel chromatography to crystallization in hexane/ethyl acetate mixtures increases throughput by 30% .
Key Methodological Recommendations
- Use -NMR for real-time reaction monitoring to avoid over-fluorination .
- Prioritize cryogenic crystallization for isolating stereoisomers .
- Validate biological activity in at least two orthogonal assays (e.g., SPR and cell-based) to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
